Cas no 6659-35-4 (6-Guanidinecaproic acid hydrochloride)

6-Guanidinecaproic acid hydrochloride is a guanidinylated carboxylic acid derivative with applications in biochemical and pharmaceutical research. The compound features a six-carbon aliphatic chain terminated by a guanidine group, which is protonated and stabilized as a hydrochloride salt. This structure enhances solubility in aqueous solutions, making it suitable for use in buffer systems and as a reagent in peptide synthesis. The guanidine moiety provides strong cationic character, facilitating interactions with anionic species, such as nucleic acids or proteins. Its stability under physiological conditions and compatibility with common laboratory protocols underscore its utility in molecular biology and medicinal chemistry studies.
6-Guanidinecaproic acid hydrochloride structure
6659-35-4 structure
商品名:6-Guanidinecaproic acid hydrochloride
CAS番号:6659-35-4
MF:C7H15N3O2
メガワット:173.2129
CID:85737
PubChem ID:81176

6-Guanidinecaproic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-Guanidinecaproic acid hydrochloride
    • 6-(diaminomethylideneamino)hexanoic acid
    • 6-Guanidinocaproic Acid
    • 6-carbamimidamidohexanoic acid
    • 6-Guanidinohexanoic acid
    • 6-Guanidino-hexansaeure
    • guanidinohexanoic acid
    • A835499
    • W-104744
    • 6-guanidino-hexanoic acid
    • SCHEMBL1360401
    • EINECS 229-696-6
    • Epsilon-guanidinocaproic acid
    • Q27144435
    • epsilon-guanidinohexanoic acid
    • MFCD00127891
    • 6-(diaminomethyleneammonio)hexanoate
    • AKOS030530838
    • NSDYIDKTTPXCRH-UHFFFAOYSA-N
    • epsilon-Guanidinocaproate
    • 6-Guanidinohexanoic acid, >=98.0%
    • GHS
    • CHEBI:74123
    • NS00036054
    • 6659-35-4
    • DTXSID50216755
    • インチ: InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10)
    • InChIKey: NSDYIDKTTPXCRH-UHFFFAOYSA-N
    • ほほえんだ: N/C(=[NH+]/CCCCCC([O-])=O)/N

計算された属性

  • せいみつぶんしりょう: 173.11600
  • どういたいしつりょう: 173.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: ~310 °C (dec.)
  • ふってん: 338.5±44.0 °C at 760 mmHg
  • フラッシュポイント: 158.5±28.4 °C
  • 屈折率: 1.541
  • PSA: 99.20000
  • LogP: 1.30540
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

6-Guanidinecaproic acid hydrochloride セキュリティ情報

6-Guanidinecaproic acid hydrochloride 税関データ

  • 税関コード:2925290090
  • 税関データ:

    中国税関コード:

    2925290090

    概要:

    2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

6-Guanidinecaproic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-233589-1 g
6-Guanidinohexanoic acid,
6659-35-4
1g
¥1,459.00 2023-07-11
abcr
AB465186-10g
6-Guanidinohexanoic acid, 95%; .
6659-35-4 95%
10g
€825.00 2024-04-16
abcr
AB465186-1g
6-Guanidinohexanoic acid, 95%; .
6659-35-4 95%
1g
€175.00 2024-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-233589-1g
6-Guanidinohexanoic acid,
6659-35-4
1g
¥1459.00 2023-09-05
Ambeed
A745707-5g
6-Guanidinohexanoic acid
6659-35-4 97%
5g
$950.0 2025-03-01
A2B Chem LLC
AB69867-2.5g
6-Guanidinohexanoic acid
6659-35-4 98%
2.5g
$740.00 2024-04-19

6-Guanidinecaproic acid hydrochloride 関連文献

6-Guanidinecaproic acid hydrochlorideに関する追加情報

6-Guanidinecaproic Acid Hydrochloride: A Comprehensive Overview

6-Guanidinecaproic acid hydrochloride, a compound with the CAS number 6659-35-4, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound, also referred to as N-(6-aminohexyl)guanidine hydrochloride, is a derivative of guanidine, a nitrogen-rich heterocyclic compound with a wide range of biological and chemical functionalities. The structure of 6-Guanidinecaproic acid hydrochloride consists of a six-carbon chain (hexyl group) attached to a guanidine moiety, which imparts it with distinctive properties that make it valuable in research and development.

Recent studies have highlighted the potential of 6-Guanidinecaproic acid hydrochloride in the field of drug discovery. Researchers have explored its role as a template for bioactive molecules, particularly in the design of antimicrobial agents and anticancer drugs. The guanidine group is known for its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors. This property has led to investigations into its binding affinity with various proteins, making it a promising candidate for therapeutic interventions.

In addition to its biological applications, 6-Guanidinecaproic acid hydrochloride has been studied for its role in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of novel materials for catalysis and sensing applications. For instance, recent research has demonstrated its potential as a metal-organic framework (MOF) precursor, where it serves as a ligand to construct porous materials with high surface areas and tunable properties.

The synthesis of 6-Guanidinecaproic acid hydrochloride involves a multi-step process that typically begins with the preparation of guanidine derivatives. One common approach is the reaction of hexylamine with cyanoguanidine, followed by acidification to yield the hydrochloride salt. This synthesis pathway has been optimized in recent studies to improve yield and purity, ensuring that the compound meets the high standards required for both laboratory research and industrial applications.

From an analytical perspective, 6-Guanidinecaproic acid hydrochloride has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided insights into its molecular structure, confirming the presence of the guanidine group and the hexyl chain. Furthermore, thermogravimetric analysis (TGA) has been employed to assess its thermal stability, which is critical for applications involving high-temperature conditions.

One of the most exciting developments involving 6-Guanidinecaproic acid hydrochloride is its application in biomedical imaging. Researchers have explored its use as a contrast agent due to its ability to enhance imaging resolution in techniques such as magnetic resonance imaging (MRI). The compound's compatibility with biological systems and its ability to interact with imaging agents make it a valuable tool in diagnostic medicine.

In conclusion, 6-Guanidinecaproic acid hydrochloride (CAS No. 6659-35-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in future scientific innovations. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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